molecular formula C10H8BrN3O2 B1473286 [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid CAS No. 885281-00-5

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

Cat. No. B1473286
CAS RN: 885281-00-5
M. Wt: 282.09 g/mol
InChI Key: AAVVTZWBDRNFEN-UHFFFAOYSA-N
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Description

“[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are an important class of compounds due to their numerous biomedical applications, such as antibacterial activity, antifungal, anticancer, antioxidant activity, and anticonvulsant effects .


Synthesis Analysis

The synthesis of similar compounds involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include S-alkylation, reduction, and cyclization . The reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates or by a one-pot reaction starting from an aromatic amines by successive reaction with carbon sulphide, sodium chloroacetate, and hydrazine with the intermediate obtaining of N-(aryl)hydrazinecarbothioamides, followed by their acylation with acyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antitumor Activities: A study details the synthesis of triazole derivatives with antimicrobial activity against certain microorganisms. Although no antifungal activity was observed against yeast-like fungi, some compounds demonstrated inhibitory effects on mycelial growth and possessed antitumor activity towards breast cancer (Demirbas et al., 2004).
  • Efficient One-Pot Synthesis: Another research highlights an efficient one-pot synthesis approach for triazolothiadiazin derivatives via a multicomponent method. The structures of newly synthesized compounds were confirmed through various analytical and spectral data, indicating a streamlined pathway for creating triazole derivatives (Sujatha et al., 2018).
  • Structural Transformations: The transformation of triazole derivatives into various other compounds with potential biological activities has been explored. For instance, the transformation into [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles has been investigated, revealing complex chemical behaviors and potential for creating biologically active molecules (Pokhodylo et al., 2009).
  • Superoxide Scavenging and Anti-inflammatory Agents: A series of compounds were synthesized and tested for their superoxide scavenging activity and anti-inflammatory potential in vivo. It was found that hydroxy-substituted compounds were effective as in vitro scavengers of superoxide but not as in vivo anti-inflammatory agents (Maxwell et al., 1984).

Mechanism of Action

properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVTZWBDRNFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233299
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885281-00-5
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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